![molecular formula C16H13ClN2O2S B2569488 6-Chlor-3-[(2-Methoxyphenyl)methyl]-2-sulfanyliden-1H-chinazolin-4-on CAS No. 422527-22-8](/img/no-structure.png)
6-Chlor-3-[(2-Methoxyphenyl)methyl]-2-sulfanyliden-1H-chinazolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one” is a chemical compound with the linear formula C17H13ClN2O3 . It is a part of the quinazolinone family, which are compounds containing a quinazoline moiety, made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been studied using Density Functional Theory (DFT) geometry optimized calculations at the B3LYP/6-31+G (d) level . The central piperidin-4-one ring adopts a slightly distorted chair conformation and an equatorial orientation of all its substituents except for chlorine which is axially located .Chemical Reactions Analysis
The chemical reactions of quinazolinone derivatives involve catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives have been studied. The compound crystallizes in the P2 1 /c space group with unit cell parameters a = 13.4020 (11) Å, b = 7.7888 (5) Å and c = 18.1721 (14) Å, β = 108.250 (9)°, Z = 4 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
- Antitumor-Eigenschaften: Verbindung 7 zeigt ein Potenzial als Antitumormittel aufgrund seiner strukturellen Ähnlichkeit mit Curcumin. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht und seine Fähigkeit, Tumorwachstum und Metastasierung zu hemmen, erforscht .
Fluoreszierende Sonden und Bildgebungsmittel
- Solvatochromie: Verbindung 7 zeigt solvatochromes Verhalten, d. h. seine Fluoreszenzemission variiert mit der Polarität des Lösungsmittels. Forscher haben es als fluoreszierende Sonde zur Untersuchung von Lösungsmittelumgebungen und -wechselwirkungen verwendet . Sein hoher molarer Extinktionskoeffizient und seine Fluoreszenzquantenausbeute machen es wertvoll für bildgebende Anwendungen.
Materialwissenschaft und organische Elektronik
- Organische Halbleiter: Das Styryl-Pyrimidin-Gerüst in Verbindung 7 deutet auf ein Potenzial als organischer Halbleiter hin. Forscher haben seine Verwendung in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) untersucht .
Chemische Biologie und Enzyminhibition
- Enzymhemmer: Forscher haben die Interaktion von Verbindung 7 mit Enzymen untersucht, insbesondere mit solchen, die an Krankheitspfaden beteiligt sind. Seine einzigartige Struktur ermöglicht möglicherweise eine selektive Inhibition spezifischer Enzyme, was es wertvoll für die Medikamentenentwicklung macht .
Berechnungschemie und theoretische Studien
- Dichtefunktionaltheorie (DFT): Die theoretischen Spektren von Verbindung 7 stimmen gut mit den experimentellen Daten überein, was die strukturelle Charakterisierung validiert. DFT-Berechnungen liefern Einblicke in seine elektronischen Eigenschaften und sein Verhalten in verschiedenen Umgebungen .
Naturstoffanaloga und Bioaktivität
- Curcumin-Analogon: Die Synthese von Verbindung 7 umfasst eine Kondensationsreaktion mit geschütztem Vanillin, was eine Ausbeute von 72 % ergibt. Seine strukturelle Ähnlichkeit mit Curcumin macht es zu einem interessanten Analogon für weitere Untersuchungen .
Zusammenfassend lässt sich sagen, dass 6-Chlor-3-[(2-Methoxyphenyl)methyl]-2-sulfanyliden-1H-chinazolin-4-on ein vielversprechendes Potenzial in verschiedenen wissenschaftlichen Bereichen bietet. Seine vielseitigen Eigenschaften rechtfertigen weitere Untersuchungen und Anwendungen . Wenn Sie weitere Details zu einem bestimmten Aspekt wünschen, können Sie gerne fragen!
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by reduction and sulfanylation.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium borohydride", "Sulfur" ], "Reaction": [ "Step 1: 2-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-oxo-1H-quinazolin-4-one.", "Step 2: The resulting compound is then reduced using sodium borohydride to form 6-chloro-3-[(2-methoxyphenyl)methyl]-2-hydroxy-1H-quinazolin-4-one.", "Step 3: Sulfur is then added to the reaction mixture to sulfanylate the hydroxy group, forming the final product, 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS-Nummer |
422527-22-8 |
Molekularformel |
C16H13ClN2O2S |
Molekulargewicht |
332.8 |
IUPAC-Name |
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
InChI-Schlüssel |
DXQVTPKBUQTETD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B2569407.png)
![ethyl N-(2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)carbamate](/img/structure/B2569408.png)
![N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B2569410.png)

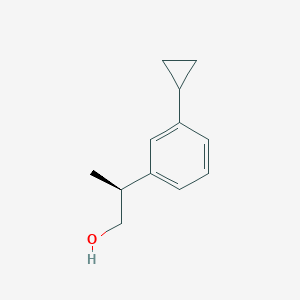
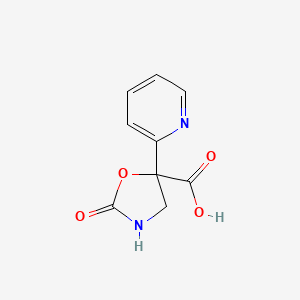
![1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2569415.png)
![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2569417.png)
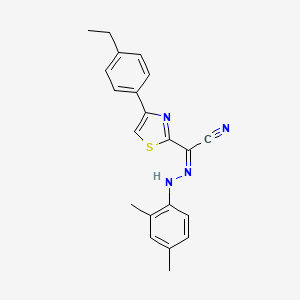
![7-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2569420.png)
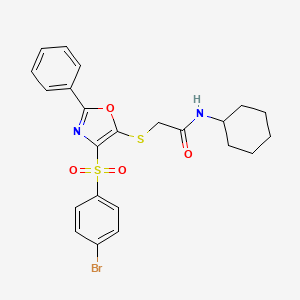
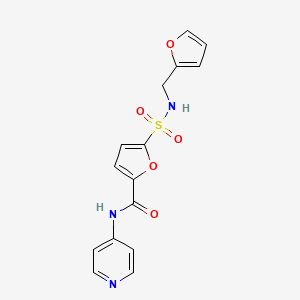

![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-3,3,3-trifluoropropanamide](/img/structure/B2569426.png)